molecular formula C27H36N2O B5019513 1-(9H-carbazol-9-yl)-3-(dicyclohexylamino)-2-propanol

1-(9H-carbazol-9-yl)-3-(dicyclohexylamino)-2-propanol

Cat. No. B5019513
M. Wt: 404.6 g/mol
InChI Key: NCJMNXZJBOYBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-carbazol-9-yl)-3-(dicyclohexylamino)-2-propanol, also known as DCPIB, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is a selective inhibitor of volume-regulated anion channels (VRACs) and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

1-(9H-carbazol-9-yl)-3-(dicyclohexylamino)-2-propanol exerts its effects by selectively inhibiting VRACs, which are ion channels that are involved in the regulation of cell volume and are present in various cell types. VRACs are activated by cell swelling and are involved in the efflux of anions, such as chloride ions, from the cell. This compound blocks the activity of VRACs by binding to a specific site on the channel, which prevents the efflux of anions and leads to cell shrinkage.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, which are largely related to its inhibition of VRACs. In neurons, this compound has been found to modulate the release of neurotransmitters, such as glutamate, by inhibiting VRACs. In cancer cells, this compound has been found to inhibit cell proliferation and migration by blocking VRAC activity. Additionally, this compound has been found to modulate the activity of ion channels that are involved in the regulation of cell volume, such as the potassium channel KCNK3.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(9H-carbazol-9-yl)-3-(dicyclohexylamino)-2-propanol in lab experiments is its selectivity for VRACs, which allows for the specific modulation of these channels without affecting other ion channels. Additionally, this compound has been shown to have a high potency, which allows for the use of low concentrations in experiments. However, one limitation of using this compound is its potential off-target effects, as it has been found to modulate the activity of other ion channels, such as KCNK3. Additionally, the use of this compound in experiments may be limited by its solubility and stability, which can vary depending on the experimental conditions.

Future Directions

There are several future directions for the study of 1-(9H-carbazol-9-yl)-3-(dicyclohexylamino)-2-propanol and its potential applications. One area of research is the identification of additional targets of this compound, which may provide insights into its mechanisms of action and potential therapeutic applications. Additionally, the development of more potent and selective inhibitors of VRACs may provide new tools for the study of these channels and their roles in cellular processes. Finally, the investigation of the potential use of this compound in the treatment of various diseases, such as cancer and neurological disorders, may provide new avenues for drug discovery.

Synthesis Methods

The synthesis of 1-(9H-carbazol-9-yl)-3-(dicyclohexylamino)-2-propanol involves several steps, including the reaction of 9H-carbazole with 2-bromo-1-(dicyclohexylamino)propane, followed by the reduction of the resulting intermediate with sodium borohydride. This process results in the formation of this compound, which can be purified through various methods, such as column chromatography.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-(dicyclohexylamino)-2-propanol has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to modulate the activity of VRACs, which are involved in a variety of cellular processes, such as cell volume regulation and neurotransmitter release. This compound has also been studied for its potential use in cancer research, as VRACs have been implicated in cancer cell proliferation and migration. Additionally, this compound has been investigated for its potential use in drug discovery, as VRACs have been identified as potential drug targets for various diseases.

properties

IUPAC Name

1-carbazol-9-yl-3-(dicyclohexylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O/c30-23(19-28(21-11-3-1-4-12-21)22-13-5-2-6-14-22)20-29-26-17-9-7-15-24(26)25-16-8-10-18-27(25)29/h7-10,15-18,21-23,30H,1-6,11-14,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJMNXZJBOYBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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